Cas no 2227661-52-9 (5-(diethylamino)-2-(3R)-3-hydroxybutylphenol)

5-(Diethylamino)-2-(3R)-3-hydroxybutylphenol is a chiral phenolic compound featuring a diethylamino substituent and a (3R)-3-hydroxybutyl side chain. This structure imparts unique physicochemical properties, including potential applications as an intermediate in organic synthesis or as a building block for chiral ligands and catalysts. The presence of both phenolic and hydroxyl groups enhances its reactivity in selective transformations, while the stereocenter at the 3-position offers opportunities for enantioselective processes. Its balanced polarity and functional group compatibility make it suitable for fine chemical and pharmaceutical research, particularly in asymmetric synthesis. The compound’s well-defined stereochemistry ensures reproducibility in chiral applications.
5-(diethylamino)-2-(3R)-3-hydroxybutylphenol structure
2227661-52-9 structure
商品名:5-(diethylamino)-2-(3R)-3-hydroxybutylphenol
CAS番号:2227661-52-9
MF:C14H23NO2
メガワット:237.33792424202
CID:6440781
PubChem ID:165699891

5-(diethylamino)-2-(3R)-3-hydroxybutylphenol 化学的及び物理的性質

名前と識別子

    • 5-(diethylamino)-2-(3R)-3-hydroxybutylphenol
    • 5-(diethylamino)-2-[(3R)-3-hydroxybutyl]phenol
    • EN300-1812960
    • 2227661-52-9
    • インチ: 1S/C14H23NO2/c1-4-15(5-2)13-9-8-12(14(17)10-13)7-6-11(3)16/h8-11,16-17H,4-7H2,1-3H3/t11-/m1/s1
    • InChIKey: RZYJPLDCTKMNDQ-LLVKDONJSA-N
    • ほほえんだ: O[C@H](C)CCC1C=CC(=CC=1O)N(CC)CC

計算された属性

  • せいみつぶんしりょう: 237.172878976g/mol
  • どういたいしつりょう: 237.172878976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 43.7Ų

5-(diethylamino)-2-(3R)-3-hydroxybutylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1812960-0.25g
5-(diethylamino)-2-[(3R)-3-hydroxybutyl]phenol
2227661-52-9
0.25g
$1432.0 2023-09-19
Enamine
EN300-1812960-10g
5-(diethylamino)-2-[(3R)-3-hydroxybutyl]phenol
2227661-52-9
10g
$6697.0 2023-09-19
Enamine
EN300-1812960-1g
5-(diethylamino)-2-[(3R)-3-hydroxybutyl]phenol
2227661-52-9
1g
$1557.0 2023-09-19
Enamine
EN300-1812960-5g
5-(diethylamino)-2-[(3R)-3-hydroxybutyl]phenol
2227661-52-9
5g
$4517.0 2023-09-19
Enamine
EN300-1812960-10.0g
5-(diethylamino)-2-[(3R)-3-hydroxybutyl]phenol
2227661-52-9
10g
$6697.0 2023-06-01
Enamine
EN300-1812960-2.5g
5-(diethylamino)-2-[(3R)-3-hydroxybutyl]phenol
2227661-52-9
2.5g
$3051.0 2023-09-19
Enamine
EN300-1812960-0.05g
5-(diethylamino)-2-[(3R)-3-hydroxybutyl]phenol
2227661-52-9
0.05g
$1308.0 2023-09-19
Enamine
EN300-1812960-5.0g
5-(diethylamino)-2-[(3R)-3-hydroxybutyl]phenol
2227661-52-9
5g
$4517.0 2023-06-01
Enamine
EN300-1812960-0.1g
5-(diethylamino)-2-[(3R)-3-hydroxybutyl]phenol
2227661-52-9
0.1g
$1371.0 2023-09-19
Enamine
EN300-1812960-1.0g
5-(diethylamino)-2-[(3R)-3-hydroxybutyl]phenol
2227661-52-9
1g
$1557.0 2023-06-01

5-(diethylamino)-2-(3R)-3-hydroxybutylphenol 関連文献

5-(diethylamino)-2-(3R)-3-hydroxybutylphenolに関する追加情報

Introduction to 5-(diethylamino)-2-(3R)-3-hydroxybutylphenol (CAS No. 2227661-52-9)

5-(diethylamino)-2-(3R)-3-hydroxybutylphenol, identified by its Chemical Abstracts Service (CAS) number 2227661-52-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a phenolic core substituted with a diethylamino group and a (3R)-3-hydroxybutyl side chain, exhibits structural and functional characteristics that make it a promising candidate for various biochemical applications. The unique arrangement of its functional groups—combining basicity from the diethylamino moiety with the chiral center and hydroxyl functionality of the side chain—presents an intriguing framework for medicinal chemistry exploration.

The compound's phenolic nature suggests potential antioxidant properties, which are increasingly recognized in the management of oxidative stress-related diseases. Recent studies have highlighted the role of phenolic compounds in modulating inflammatory pathways and protecting cellular components from oxidative damage. The presence of a hydroxyl group further enhances its reactivity, allowing for diverse chemical modifications that can fine-tune its pharmacological profile. Additionally, the (3R)-configuration at the butyl side chain introduces chirality, a critical factor in drug design, as enantiomers often exhibit distinct biological activities.

In the context of modern drug discovery, 5-(diethylamino)-2-(3R)-3-hydroxybutylphenol has garnered attention for its potential as a scaffold in the development of novel therapeutic agents. The diethylamino group, contributing to basicity, may facilitate interactions with acidic pharmacophores in biological targets, such as enzymes or receptors. This feature is particularly relevant in designing kinase inhibitors or other small-molecule modulators that require precise binding interactions. Furthermore, the compound's solubility profile, influenced by its polar functional groups, makes it amenable to formulation in various pharmaceutical delivery systems.

Recent advancements in computational chemistry have enabled more efficient screening of molecular libraries for drug-like properties. 5-(diethylamino)-2-(3R)-3-hydroxybutylphenol, with its well-defined structure, has been subjected to virtual screening assays to identify potential binding modes with therapeutic targets. Preliminary simulations suggest that it may interact with proteins involved in metabolic pathways or signal transduction cascades, which are implicated in conditions such as diabetes and neurodegenerative disorders. These findings underscore the compound's potential as a lead structure for further optimization.

The synthesis of 5-(diethylamino)-2-(3R)-3-hydroxybutylphenol presents an interesting challenge due to the need to maintain stereochemical integrity at multiple centers. Modern synthetic methodologies, including asymmetric hydrogenation and enantioselective catalysis, have been employed to achieve high enantiomeric purity. The development of efficient synthetic routes not only facilitates laboratory-scale production but also paves the way for large-scale manufacturing if commercial viability is demonstrated. The compound's synthetic accessibility is further enhanced by readily available starting materials and well-established reaction protocols.

Beyond its potential therapeutic applications, 5-(diethylamino)-2-(3R)-3-hydroxybutylphenol may find utility in research tools and biochemical probes. Its structural features allow it to serve as a building block for more complex molecules or as a reference standard in analytical chemistry. The compound's stability under various storage conditions and compatibility with spectroscopic techniques make it suitable for use in high-throughput screening platforms and mechanistic studies.

The integration of machine learning models into drug discovery workflows has accelerated the identification of promising candidates like 5-(diethylamino)-2-(3R)-3-hydroxybutylphenol. Predictive algorithms can assess physicochemical properties, such as solubility and metabolic stability, providing insights into its feasibility as a drug candidate before experimental validation. These computational approaches complement traditional experimental screening by filtering out less promising structures early in the discovery process.

Future directions for research on 5-(diethylamino)-2-(3R)-3-hydroxybutylphenol include exploring its interactions with biological targets through both experimental and computational methods. Investigating its effects on cellular pathways may reveal novel mechanisms of action or identify off-target effects that could influence its clinical development trajectory. Additionally, modifications to its structure—such as altering substituents or introducing new functional groups—could yield derivatives with enhanced potency or selectivity.

The broader significance of compounds like 5-(diethylamino)-2-(3R)-3-hydroxybutylphenol lies in their contribution to expanding the chemical toolbox available for drug discovery. By leveraging structural diversity and functional complexity, researchers can develop innovative strategies to address unmet medical needs. As our understanding of disease mechanisms evolves, molecules such as this one will continue to play a pivotal role in translating basic scientific discoveries into effective therapeutic interventions.

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